molecular formula C16H22N6O4S B14520054 N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-prolinamide CAS No. 62414-29-3

N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-prolinamide

Cat. No.: B14520054
CAS No.: 62414-29-3
M. Wt: 394.5 g/mol
InChI Key: YTYKLSLZNPPRJY-ASKATJPDSA-N
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Description

N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-prolinamide is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a thiomorpholine ring, a histidine residue, and a proline residue. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-prolinamide typically involves the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions.

    Peptide Bond Formation: The histidine and proline residues are coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

    Coupling of the Thiomorpholine Ring to the Peptide: The thiomorpholine ring is then coupled to the peptide chain using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers and high-throughput purification methods. The use of protective groups and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-prolinamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The amide and peptide bonds can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a model compound for studying peptide synthesis and reactions.

    Biology: Investigating its interactions with biological macromolecules and potential as a bioactive peptide.

    Medicine: Exploring its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Potential use in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and peptide residues may play a crucial role in binding to these targets and modulating their activity. Detailed studies on the molecular pathways and targets involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-L-prolinamide: A similar compound with a different stereochemistry at the proline residue.

    N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-alaninamide: A compound with an alanine residue instead of proline.

    N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-serinamide: A compound with a serine residue instead of proline.

Uniqueness

N-(5-Oxothiomorpholine-3-carbonyl)-L-histidyl-D-prolinamide is unique due to its specific combination of a thiomorpholine ring, histidine, and D-proline residues. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Conclusion

This compound is a compound of interest in various scientific fields due to its unique structural features and potential applications

Properties

CAS No.

62414-29-3

Molecular Formula

C16H22N6O4S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxothiomorpholine-3-carboxamide

InChI

InChI=1S/C16H22N6O4S/c17-14(24)12-2-1-3-22(12)16(26)10(4-9-5-18-8-19-9)21-15(25)11-6-27-7-13(23)20-11/h5,8,10-12H,1-4,6-7H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11?,12+/m0/s1

InChI Key

YTYKLSLZNPPRJY-ASKATJPDSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3CSCC(=O)N3)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CSCC(=O)N3)C(=O)N

Origin of Product

United States

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